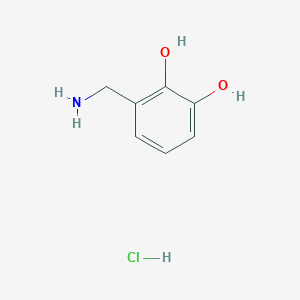

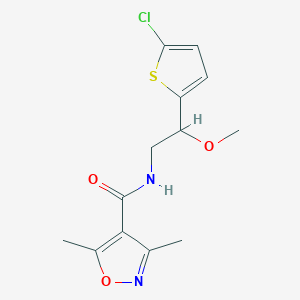

![molecular formula C15H14N4OS B2397341 (E)-2-氰基-3-[4-(二甲氨基)苯基]-N-(1,3-噻唑-2-基)丙-2-烯酰胺 CAS No. 891078-71-0](/img/structure/B2397341.png)

(E)-2-氰基-3-[4-(二甲氨基)苯基]-N-(1,3-噻唑-2-基)丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide” is a compound with the molecular formula C18H17N3O . The molecule is close to planar, with a maximum deviation of 0.145 Å . The dihedral angle between the phenyl and benzene rings is 11.22° . Intramolecular C—H⋯O and C—H⋯N interactions occur .

Synthesis Analysis

The compound can be synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . Conventional chalcone syntheses typically require very long reaction times, ranging from 24 to 36 hours at room temperature .

Molecular Structure Analysis

The structure of the synthesized compound was characterized using spectroscopic data (IR and 1H NMR) and X-ray crystallographic data . In the crystal, inversion dimers linked by pairs of N—H⋯N hydrogen bonds occur, resulting in an R22(12) ring motif . Further C—H⋯N and C—H⋯O bonds generate R12(7) and R22(22) motifs and a C—H⋯π interaction also occurs .

Chemical Reactions Analysis

The spectral and photophysical properties of a new chalcone derivative containing donor-acceptor group have been synthesized and characterized on the basis of the spectral (IR, 1HNMR & 13C NMR) and X-ray crystallographic data .

Physical And Chemical Properties Analysis

The effect of solvents on photophysical parameters such as singlet absorption, molar absorptivity, oscillator strength, dipole moment, fluorescence spectra, and fluorescence quantum yield of the compound have been investigated comprehensively . Significant red shift was observed in the emission spectrum of the compound compared to the absorption spectrum upon increasing the solvent polarity, indicating a higher dipole moment in the excited state than in the ground state .

科学研究应用

- Lysosomes are organelles containing digestive and degradative enzymes, essential for metabolizing residual proteins and nucleic acids in biological cells. Researchers synthesized a typical excited-state intramolecular proton transfer (ESIPT) chromophore based on this cyanine derivative. Unusually large Stokes shifts (the difference between absorption and emission wavelengths) were observed in different solvents, suggesting ESIPT processes. Ab initio excited-state computations confirmed this phenomenon, shedding light on the photophysical properties .

- The compound (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) , derived from our cyanine derivative, demonstrated potent competitive inhibition against mushroom tyrosinase. It exhibited an IC50 value of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase. Tyrosinase inhibitors are relevant in cosmetics, medicine, and agriculture .

- A novel ratiometric fluorescent probe, 2-(4-(dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4h-chromen-4-one (HOF) , was discovered for monitoring methanol in biodiesel. This compound could find applications in environmental monitoring and quality control .

Fluorescent Probes for Lysosome Detection

Tyrosinase Inhibition

Ratiometric Fluorescent Probes for Methanol Detection

作用机制

Target of Action

Similar thiazole derivatives have been synthesized and evaluated as potent inhibitors of ecto-5’-nucleotidase (e50nt) . e50NT is a membrane-bound enzyme that regulates extracellular purinergic signaling. Its upregulation results in various disease conditions, such as inflammation, hypoxia, and cancer .

Mode of Action

It’s known that the compound undergoes an excited-state intramolecular proton transfer (esipt) process . The ESIPT process is believed to be responsible for the unusually large Stokes shifts observed in different solvents .

Biochemical Pathways

It’s known that e50nt, which similar compounds have been shown to inhibit, plays a crucial role in extracellular purinergic signaling . This signaling pathway is involved in various physiological processes, including inflammation and hypoxia .

Pharmacokinetics

It’s known that the compound’s esipt reactions are influenced by the solvent environment . This suggests that the compound’s bioavailability could be influenced by the nature of the biological environment in which it is administered.

Result of Action

Similar compounds have been shown to inhibit e50nt, which could potentially lead to a decrease in inflammation and hypoxia .

Action Environment

The action of this compound is influenced by the solvent environment . The ESIPT reactions of the compound are easier to occur in certain solvents, such as MeCN, MeOH, CH2Cl2, and THF . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors, such as the nature of the biological environment in which it is administered.

属性

IUPAC Name |

(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-19(2)13-5-3-11(4-6-13)9-12(10-16)14(20)18-15-17-7-8-21-15/h3-9H,1-2H3,(H,17,18,20)/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRKKQCGCDAUNA-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

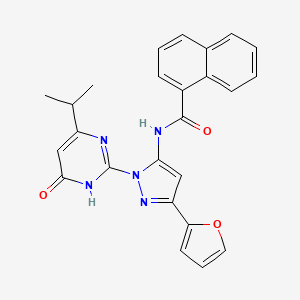

![1-(2-chlorophenyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397260.png)

![Methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]-4,5-dimethoxybenzoate](/img/structure/B2397263.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2397265.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2397266.png)

![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2397267.png)

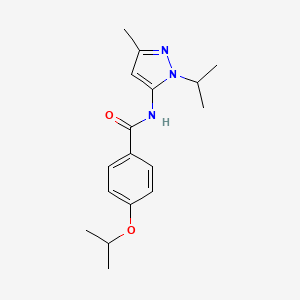

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397270.png)

![N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2397273.png)

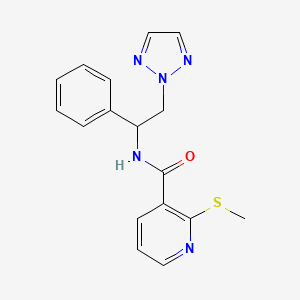

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2397278.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2397280.png)